Cas no 2408972-46-1 (tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate)

Tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate is a specialized carbamate derivative featuring a pyrrolidine sulfonylphenyl scaffold. Its key structural attributes include a tert-butyl carbamate group and a hydroxymethyl-substituted pyrrolidine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s sulfonamide linkage enhances stability, while the hydroxymethyl group offers functionalization potential for further derivatization. This molecule is particularly valuable in peptidomimetics and drug discovery, where its balanced polarity and modular reactivity support the development of bioactive compounds. Its well-defined structure and synthetic flexibility make it a reliable choice for researchers targeting sulfonamide-based pharmacophores or exploring novel therapeutic scaffolds.
tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate structure
2408972-46-1 structure
Product Name:tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate
CAS No:2408972-46-1
MF:C16H24N2O5S
MW:356.437163352966
CID:6250202
PubChem ID:165700025
Update Time:2025-05-20

tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2408972-46-1
    • EN300-7548569
    • tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate
    • Inchi: 1S/C16H24N2O5S/c1-16(2,3)23-15(20)17-12-6-8-14(9-7-12)24(21,22)18-10-4-5-13(18)11-19/h6-9,13,19H,4-5,10-11H2,1-3H3,(H,17,20)
    • InChI Key: OJTAXTNJIQRJRQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(=O)OC(C)(C)C)(N1CCCC1CO)(=O)=O

Computed Properties

  • Exact Mass: 356.14059304g/mol
  • Monoisotopic Mass: 356.14059304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 104Ų

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Additional information on tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate

tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate (CAS No. 2408972-46-1): A Comprehensive Overview

tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate (CAS No. 2408972-46-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The structure of tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a sulfonyl group. The sulfonyl group itself is attached to a pyrrolidine ring, which contains a hydroxymethyl substituent. This intricate arrangement of functional groups imparts the compound with specific chemical and biological properties that make it an interesting target for pharmaceutical research.

Recent studies have highlighted the pharmacological potential of tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory properties, tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate has also shown promising results in neuroprotective studies. A 2022 study published in the European Journal of Pharmacology reported that this compound can protect neuronal cells from oxidative stress-induced damage. The study found that the compound significantly increased cell viability and reduced apoptosis in neuronal cells exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent.

The synthesis of tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate involves several steps, including the formation of the pyrrolidine ring and the attachment of the sulfonyl and carbamate groups. One common synthetic route involves the reaction of 4-amino phenol with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with 2-(hydroxymethyl)pyrrolidine sulfonic acid to yield the final product. The synthesis process requires careful control of reaction conditions to ensure high yield and purity.

The stability and solubility of tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate are important factors to consider for its practical applications. Studies have shown that the compound is stable under standard laboratory conditions but may degrade under acidic or basic conditions. Its solubility in various solvents has been investigated, with findings indicating good solubility in polar solvents such as DMSO and methanol. These properties are crucial for optimizing its use in biological assays and drug formulation.

The toxicity profile of tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate has been evaluated in several preclinical studies. In vitro cytotoxicity assays have shown that the compound is generally well-tolerated by mammalian cells at therapeutic concentrations. However, higher concentrations can induce cytotoxic effects, highlighting the importance of dose optimization in clinical settings. In vivo studies using animal models have also demonstrated low toxicity at therapeutic doses, with no significant adverse effects observed.

In conclusion, tert-butyl N-(4-{[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate (CAS No. 2408972-46-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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